molecular formula C9H13NO3 B2524052 Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate CAS No. 2167976-45-4

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2524052
CAS No.: 2167976-45-4
M. Wt: 183.207
InChI Key: HXIWKDZOPHCLSU-UHFFFAOYSA-N
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Description

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate (CAS 2167976-45-4) is a high-value spirocyclic chemical building block with a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol . This compound is characterized by its spirocyclic architecture, a feature highly prized in modern medicinal chemistry for its three-dimensionality and potential to improve physicochemical properties . The scaffold serves as a versatile precursor in organic synthesis; for instance, it can be hydrolyzed to its corresponding carboxylic acid, 7-Oxo-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 2168296-16-8), for further derivatization . The primary research value of this compound is demonstrated in its application as a critical intermediate in the structure-guided design of potent spirocyclic inhibitors. Specifically, it has been utilized in the development of inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a pivotal viral enzyme responsible for viral replication . Incorporating this spirocyclic design element allows researchers to access new chemical space and optimize interactions within the enzyme's active site, leading to the creation of inhibitors with nanomolar potency . This makes the compound an essential tool for researchers exploring direct-acting antivirals and other therapeutic applications that leverage the unique properties of spirocyclic systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-8(12)6-2-9(3-6)4-7(11)10-5-9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIWKDZOPHCLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common approach involves the annulation of the cyclopentane ring, which can be done using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate with structurally related azaspiro compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted/Reported Properties Reference
This compound 2167976-45-4 C₉H₁₃NO₃ 183.2 Ester, spirocyclic amide pKa = 15.92; Density = 1.22 g/cm³
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid 2168296-16-8 C₈H₁₁NO₃ 169.18 Carboxylic acid, spirocyclic amide Not reported; likely higher acidity
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate N/A C₁₂H₁₉NO₅ 257.28 tert-Butyl ester, hydroxyl, ether Higher steric bulk; improved stability
2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid 2137470-25-6 C₇H₁₁NO₃ 157.17 Carboxylic acid, ether, spirocyclic amine Lower molar mass; polar functional groups

Key Observations :

  • Steric Effects: tert-Butyl derivatives (e.g., C₁₂H₁₉NO₅) exhibit enhanced steric hindrance, which may influence synthetic accessibility and metabolic stability .
  • Ring Heteroatoms : Substitution of nitrogen with oxygen (e.g., 2-oxa-6-azaspiro) modifies hydrogen-bonding capacity and electronic properties .

Q & A

Q. What are the key synthetic routes for Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves annulation strategies to construct the spirocyclic core. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) as precursors, followed by deprotection and esterification. Reaction conditions such as temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based systems for coupling steps) critically impact yield. For example, Suzuki coupling with aryl boronic acids under inert atmospheres can achieve yields >70% .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for structural confirmation. Hydrogen bonding patterns and graph-set analysis (e.g., using Etter’s formalism) further validate the spirocyclic geometry. NMR spectroscopy (¹H/¹³C, COSY, and HSQC) identifies key signals: the methyl ester (~δ 3.7 ppm in ¹H NMR), lactam carbonyl (~170 ppm in ¹³C NMR), and spirocyclic proton splitting patterns .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

  • IR Spectroscopy : Confirms lactam (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 212.12 for C₉H₁₃NO₃).
  • 2D NMR : Resolves overlapping signals in the spirocyclic core (e.g., NOESY to confirm spatial proximity of protons) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?

Chiral HPLC (e.g., using a Chiralpak® AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) yields enantiomeric excess (ee) >90%. Polarimetry and circular dichroism (CD) verify optical activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

  • Using in vitro enzymatic assays (e.g., kinase inhibition with ATP-binding site validation).
  • Performing dose-response curves (IC₅₀) in triplicate.
  • Cross-referencing with structural analogs (e.g., tert-butyl 6-benzyl-2,6-diazaspiro derivatives) to identify SAR trends .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like EGFR or PARP.
  • QSAR Models : Relate substituent electronic effects (Hammett σ) to activity.
  • DFT Calculations : Optimize transition states for ring-opening reactions critical to prodrug activation .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key issues include byproduct formation (e.g., lactam ring-opening) and catalyst poisoning. Mitigate via:

  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps.
  • Design of Experiments (DoE) : Optimizes parameters (e.g., residence time, stoichiometry).
  • In Situ Monitoring (Raman spectroscopy) : Detects intermediates in real time .

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